Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide
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Overview
Description
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is an organolithium compound that features both silicon and lithium atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide can be synthesized through the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction typically occurs in a non-polar solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)3SiCH2Cl+BuLi→(CH3)3SiCH2Li+BuCl
This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. These methods often involve large-scale reactions in specialized reactors designed to handle highly reactive and moisture-sensitive reagents.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation Reactions: It can act as a strong base, deprotonating weak acids to form new lithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For addition reactions to form alcohols.
Halides: For substitution reactions to form new carbon-lithium bonds.
Protic Solvents: For deprotonation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, substituted alkanes, and new organolithium compounds.
Scientific Research Applications
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds and as a strong base for deprotonation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide exerts its effects involves the reactivity of the lithium atom. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the compound and increases its solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the oxathian ring.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity and applications.
Uniqueness
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is unique due to the presence of both silicon and lithium atoms, which confer distinct reactivity patterns and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
86137-19-1 |
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Molecular Formula |
C7H15LiOSSi |
Molecular Weight |
182.3 g/mol |
InChI |
InChI=1S/C7H15OSSi.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
NSIYBEAARAURBZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1OCCCS1 |
Origin of Product |
United States |
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